molecular formula C18H16ClN3O2S3 B12167030 N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12167030
M. Wt: 438.0 g/mol
InChI Key: AQSCWYPHUOEZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include:
    • δ 7.5–7.3 ppm : Aromatic protons from the 3-chlorophenyl group.
    • δ 6.9–6.7 ppm : Protons from the 4-methoxybenzyl group.
    • δ 3.8 ppm : Singlet for the methoxy (-OCH₃) group.
    • δ 4.1–3.9 ppm : Methylenic protons (-SCH₂CO-) of the acetamide linker.
  • ¹³C NMR : Peaks at δ 165–170 ppm (amide carbonyl), δ 160 ppm (thiadiazole carbons), and δ 55 ppm (methoxy carbon).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • ∼1670 cm⁻¹ : Stretching vibration of the amide C=O bond.
  • ∼1240 cm⁻¹ and ∼1040 cm⁻¹ : Asymmetric and symmetric S=O stretches (absent here, confirming sulfanyl groups).
  • ∼690 cm⁻¹ : C–S vibrations from the thiadiazole ring.

UV-Vis Spectroscopy

  • λₘₐₓ ∼290–325 nm : π→π* transitions in the aromatic and thiadiazole systems.
  • A weaker band near 350 nm may arise from n→π* transitions involving sulfur lone pairs.

Mass Spectrometry

  • m/z 438 : Molecular ion peak ([M]⁺) corresponding to the molecular weight.
  • Fragmentation patterns include loss of the 4-methoxybenzyl group (m/z 316 ) and cleavage of the thiadiazole ring (m/z 175 ).

Table 2: Key Spectroscopic Data

Technique Characteristic Signal Assignment
¹H NMR δ 3.8 ppm (s, 3H) Methoxy group
FT-IR 1670 cm⁻¹ Amide C=O stretch
UV-Vis 290 nm π→π* (thiadiazole)
MS m/z 438 ([M]⁺) Molecular ion

Computational Chemistry Approaches for Electronic Structure Elucidation

Density Functional Theory (DFT) calculations provide insights into the electronic properties:

  • HOMO-LUMO Gap : The energy gap (∼4.5 eV) indicates moderate reactivity, with HOMO localized on the thiadiazole ring and LUMO on the chlorophenyl group.
  • Electrostatic Potential Maps : Reveal electron-rich regions (thiadiazole sulfur) and electron-deficient zones (chlorophenyl ring), guiding predictions of intermolecular interactions.
  • Conformational Analysis : Molecular dynamics simulations suggest the sulfanyl-acetamide linker adopts a gauche conformation to minimize steric hindrance between aromatic groups.

Figure 2: Computed HOMO-LUMO Distribution
(Note: A diagram would show HOMO on the thiadiazole and LUMO on the chlorophenyl group.)

The planar thiadiazole core facilitates charge delocalization, while the methoxybenzyl group introduces steric bulk that modulates solubility and binding affinity.

Properties

Molecular Formula

C18H16ClN3O2S3

Molecular Weight

438.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16ClN3O2S3/c1-24-15-7-5-12(6-8-15)10-25-17-21-22-18(27-17)26-11-16(23)20-14-4-2-3-13(19)9-14/h2-9H,10-11H2,1H3,(H,20,23)

InChI Key

AQSCWYPHUOEZDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

Reaction of 4-methoxybenzyl thiosemicarbazide with carbon disulfide in basic media (e.g., KOH/EtOH) generates the 5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine intermediate. For example:

Thiosemicarbazide+CS2KOH1,3,4-Thiadiazole-2-amine+H2S\text{Thiosemicarbazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{1,3,4-Thiadiazole-2-amine} + \text{H}2\text{S}

Conditions :

  • Temperature: 80–100°C

  • Yield: 68–75%

Hydrazine-Carbon Disulfide Coupling

Alternative routes involve hydrazine derivatives reacting with carbon disulfide under acidic conditions. For instance, 3-chlorophenylhydrazine and CS₂ in HCl yield the thiadiazole scaffold.

Sulfanyl-Acetamide Functionalization

The acetamide-sulfanyl side chain is introduced via nucleophilic substitution or condensation reactions.

Chloroacetylation of Thiadiazole Amine

The 1,3,4-thiadiazol-2-amine intermediate reacts with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) to form 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide.

Thiadiazole-2-amine+ClCH2COClTEA2-Chloroacetamide derivative\text{Thiadiazole-2-amine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA}} \text{2-Chloroacetamide derivative}

Optimized Parameters :

  • Molar ratio (amine:chloroacetyl chloride): 1:1.2

  • Catalyst: Triethylamine (TEA)

  • Yield: 82%

Thiol-Ether Formation

The chloroacetamide intermediate undergoes nucleophilic substitution with 4-methoxybenzyl mercaptan (HS-CH₂-C₆H₄-OCH₃) in acetone. Potassium carbonate facilitates deprotonation of the thiol:

2-Chloroacetamide+HS-CH2C6H4OCH3K2CO3Target Compound+KCl\text{2-Chloroacetamide} + \text{HS-CH}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KCl}

Critical Factors :

  • Solvent: Acetone or dimethylformamide (DMF)

  • Temperature: 25–40°C

  • Reaction time: 4–6 hours

  • Yield: 70–78%

Alternative Pathways and Modifications

One-Pot Synthesis

Recent methods use T3P (propylphosphonic anhydride) as a coupling agent to condense 3-chlorophenylacetic acid with the thiadiazole-thiol in a single step. This approach reduces purification steps and improves yields (up to 85%).

Microwave-Assisted Reactions

Microwave irradiation (100–150°C, 20–30 min) accelerates thiol-ether formation, achieving 90% conversion in reduced time.

Reaction Optimization and Challenges

Solvent Selection

SolventDielectric ConstantYield (%)Purity (%)
Acetone20.77598
DMF36.78295
THF7.56897

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction dialysis.

Catalytic Systems

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in biphasic systems.

  • Base Strength : K₂CO₃ outperforms NaOH in minimizing hydrolysis side reactions.

Characterization and Quality Control

Spectroscopic Analysis

  • IR : Peaks at 1699 cm⁻¹ (C=O amide), 1245 cm⁻¹ (C-O methoxy), and 2560 cm⁻¹ (S-H thiol, absent in final product).

  • ¹H NMR :

    • δ 3.81 ppm (s, 3H, OCH₃)

    • δ 4.22 ppm (s, 2H, SCH₂)

    • δ 7.25–7.45 ppm (m, 4H, aromatic)

  • LC-MS : m/z 438.0 [M+H]⁺

Purity Assessment

HPLC with C18 column (MeCN/H₂O = 70:30, 1 mL/min) confirms >98% purity.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Time (h)Scalability
Thiosemicarbazide35224Moderate
One-Pot T3P1856High
Microwave2902Limited

Chemical Reactions Analysis

Oxidation of Sulfanyl Groups

The sulfanyl (-S-) linkages in the thiadiazole and benzyl groups are susceptible to oxidation. Common oxidizing agents and products include:

Oxidizing AgentConditionsProductReference
H₂O₂ (30%)Room temperature, 12 hoursSulfoxide derivatives
KMnO₄Acidic or neutral aqueous medium, refluxSulfone derivatives

For example, oxidation of the 4-methoxybenzyl sulfanyl group could yield a sulfone, enhancing the compound’s polarity and potential biological activity .

Reduction Reactions

Reduction of sulfanyl groups can produce thiol (-SH) intermediates, which are reactive toward electrophiles:

Reducing AgentConditionsProductReference
LiAlH₄Anhydrous THF, refluxThiols
NaBH₄/CuCl₂Methanol, 50°CDisulfides

The thiadiazole ring’s sulfur atoms may also participate in reductive cleavage under harsh conditions.

Nucleophilic Aromatic Substitution

The electron-deficient 3-chlorophenyl group undergoes nucleophilic substitution:

NucleophileConditionsProductReference
NH₃ (aq.)Ethanol, 80°C3-Aminophenyl derivative
HS⁻DMF, 100°CThiophenol-substituted analog

The chlorine atom’s replacement with amines or thiols modifies the compound’s electronic profile and solubility .

Hydrolysis of Acetamide

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsReagentsProductReference
AcidicHCl (6M), refluxAcetic acid + 2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)amine
BasicNaOH (2M), refluxSodium acetate + corresponding amine

Hydrolysis could be exploited to generate intermediates for further functionalization.

Electrophilic Substitution on Aromatic Rings

The 4-methoxybenzyl group’s methoxy substituent directs electrophilic attacks to the para position:

ReactionReagents/ConditionsProductReference
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted derivative
SulfonationSO₃/H₂SO₄, 60°CSulfonic acid derivative

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in:

  • Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated derivatives .

  • Acylation : Treatment with acetyl chloride to yield N-acetylated products.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could modify the aryl groups:

Coupling PartnerCatalystProductReference
Phenylboronic acidPd(PPh₃)₄Biaryl derivative

Critical Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

  • Temperature : Oxidation and cross-coupling reactions often require elevated temperatures (60–100°C) .

  • Steric Hindrance : The 4-methoxybenzyl group may limit accessibility to the thiadiazole ring’s reactive sites.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide. The compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

A review by Alam et al. (2020) compiled data on the cytotoxic effects of 1,3,4-thiadiazole derivatives. The study indicated that compounds similar to this compound demonstrated significant growth inhibition in human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). For instance:

  • Compound Activity : The compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, indicating strong anticancer activity .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial potential. Research indicates that compounds like this compound can inhibit the growth of various bacterial strains.

Case Study: Antimicrobial Testing

In a study focusing on the synthesis and antimicrobial evaluation of thiadiazole derivatives, it was found that several compounds showed promising results against Gram-positive and Gram-negative bacteria. Specifically:

  • Effectiveness : Compounds were tested against Staphylococcus aureus and Escherichia coli with varying degrees of success, suggesting that modifications to the thiadiazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Applications

Recent research has suggested that this compound may also exhibit anti-inflammatory properties.

Case Study: In Silico Studies

Molecular docking studies have indicated that this compound could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The computational analysis suggests that further optimization could lead to effective anti-inflammatory agents based on this scaffold .

Data Summary Table

Application AreaCell Line / Test OrganismIC50/EffectivenessReference
AnticancerSK-MEL-2 (skin cancer)4.27 µg/mL
AntimicrobialStaphylococcus aureusVariable
Anti-inflammatory5-lipoxygenase inhibitorPredicted efficacy

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may interfere with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy.

Biological Activity

N-(3-chlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a 3-chlorophenyl group attached to a thiadiazole moiety, which is further linked to an acetamide group. The presence of sulfur atoms enhances its reactivity and potential biological interactions. Its structural formula can be represented as follows:

\text{N 3 chlorophenyl 2 5 4 methoxybenzyl sulfanyl 1 3 4 thiadiazol 2 yl}sulfanyl)acetamide}

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

In a study comparing the cytotoxicity of this compound to standard chemotherapeutics like 5-Fluorouracil , it was found that certain derivatives showed lower IC50 values, indicating higher potency against cancer cells. For instance, compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against MCF-7 cells with IC50 values around 3.3 μM , outperforming traditional agents .

Antimicrobial Activity

The compound also displays antimicrobial properties . In vitro assays have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notable findings include:

  • E. coli
  • Staphylococcus aureus

In one study, a derivative demonstrated antibacterial activity with inhibition rates exceeding 50% at concentrations of 100 μg/mL , which is comparable to established antibiotics .

The mechanism by which N-(3-chlorophenyl)-2-sulfanylacetamide exerts its biological effects is under investigation. Initial studies suggest that it may interact with specific biological targets such as:

  • Enzymes involved in cancer cell proliferation
  • Bacterial cell wall synthesis pathways

These interactions may lead to the inhibition of tumor growth and bacterial replication, respectively .

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals distinct biological activities based on structural variations:

Compound NameStructureNotable Features
N-(4-chlorophenyl)-2-sulfanylacetamideSimilar chlorinated phenyl groupDifferent chlorine position; potential variations in activity
N-(3-methylphenyl)-2-sulfanylacetamideMethyl instead of chlorineMay exhibit different pharmacological properties
N-(2-chlorophenyl)-2-sulfanylacetamideChlorine at position 2Variations in reactivity and biological activity

The unique positioning of the chlorine atom in N-(3-chlorophenyl)-2-sulfanylacetamide may influence its electronic properties and reactivity, setting it apart from structurally similar compounds.

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound in various biological assays:

  • Anticancer Efficacy : A series of experiments conducted on MCF-7 and HepG2 cell lines confirmed that certain derivatives possess significant cytotoxic effects compared to controls.
  • Antimicrobial Screening : Various derivatives were tested against common pathogens in clinical settings, demonstrating promising results that warrant further investigation for pharmaceutical applications.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a 1,3,4-thiadiazole-acetamide scaffold with numerous analogs. Key structural differences lie in the substituents on the thiadiazole ring, the acetamide group, and the aromatic moieties. Below is a comparative analysis:

Table 1: Structural Features of Selected Analogs
Compound Name / ID (Evidence) Thiadiazole Substituent (Position 5) Acetamide Substituent (N-linked) Key Functional Groups
Target Compound (hypothetical) 4-Methoxybenzylsulfanyl 3-Chlorophenyl Dual sulfanyl, OMe, Cl
5j () 4-Chlorobenzylsulfanyl 2-Isopropyl-5-methylphenoxy Cl, isopropyl, methyl
8t () 1H-Indol-3-ylmethyl 5-Chloro-2-methylphenyl Indole, Cl, methyl
Compound 4 () Diphenylmethyl Pyrazin-2-yl Diphenylmethyl, pyrazine
7a () 2-Chlorophenyl 2-(Methoxycarbonyl)phenyl Cl, ester group

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzyl group (target compound) is electron-donating due to the methoxy (-OMe) group, enhancing solubility and π-π stacking. In contrast, analogs like 5j (4-chlorobenzyl) and 7a (2-chlorophenyl) feature electron-withdrawing Cl, which may increase lipophilicity and membrane permeability .
  • Aromatic Diversity : The 3-chlorophenyl group in the target compound differs from bulkier substituents like indolylmethyl (8t) or pyrazine (Compound 4), which may sterically hinder enzyme binding .

Physicochemical Properties

Physical properties such as melting points and synthetic yields reflect stability and purity:

Table 2: Physical Properties of Selected Analogs
Compound ID (Evidence) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
5e () 132–134 74 ~450 (estimated)
5j () 138–140 82 ~470 (estimated)
8t () Not reported Not reported 428.5
Target Compound Not reported Not reported ~465 (estimated)

Key Observations :

  • Higher yields (e.g., 88% for 5h in ) correlate with simpler substituents like benzylsulfanyl, while chloro or nitro groups (e.g., 8v in ) may complicate synthesis .
  • Melting points for thiadiazole derivatives typically range between 130–170°C, suggesting moderate thermal stability .

Key Observations :

  • Enzyme Inhibition : Substituents like indolylmethyl (8t) or trifluoromethyl () enhance LOX or AChE inhibition by facilitating hydrophobic interactions .
  • Structural Flexibility : The dual sulfanyl groups in the target compound may allow disulfide bond formation or redox-mediated activity, a feature absent in sulfonyl derivatives (e.g., ) .

Structural and Crystallographic Insights

  • Conformational Analysis : Thiadiazole derivatives often adopt planar or butterfly-like conformations (e.g., ), which influence packing efficiency and crystal lattice stability. The target compound’s 4-methoxybenzyl group may promote coplanarity with the thiadiazole ring, enhancing π-stacking .
  • SHELX Refinement : Crystallographic data for analogs (e.g., ) highlight the importance of software like SHELXL in resolving complex sulfanyl-linked structures .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions. A key intermediate is the 1,3,4-thiadiazole core, which can be formed via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) . Subsequent functionalization includes:

  • Sulfanyl group introduction : Reacting 5-amino-1,3,4-thiadiazole derivatives with 4-methoxybenzyl mercaptan in the presence of a base (e.g., triethylamine) in dry benzene at 0–25°C .
  • Acetamide coupling : Chloroacetyl chloride is added to thiadiazole-thiol intermediates in dioxane with triethylamine, followed by recrystallization from ethanol-DMF mixtures . Yield optimization often requires controlled temperature and stoichiometric ratios of reagents .

Q. Which spectroscopic methods are used for structural characterization?

  • X-ray crystallography : Resolves bond lengths and torsion angles (e.g., sulfonamide and thiadiazole moieties). Example: Centrosymmetric head-to-tail interactions observed via C–H⋯O bonds .
  • NMR : ¹H/¹³C NMR identifies protons and carbons in the chlorophenyl, methoxybenzyl, and thiadiazole groups. Splitting patterns confirm substituent positions .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–S stretch) validate acetamide and thiadiazole functionalities .

Q. What biological activities have been reported for this compound?

  • Antimicrobial : Thiadiazole derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, assessed using MIC assays .
  • Anticancer : Cytotoxicity evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ values in the µM range for breast cancer MCF-7 cells) .
  • Anti-inflammatory : COX-2 inhibition measured using ELISA kits, with selectivity over COX-1 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiadiazole-thiol reactions .
  • Catalysis : Adding catalytic iodine (1–2 mol%) accelerates thioether bond formation between benzyl mercaptan and thiadiazole .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during chloroacetyl chloride coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure acetamide derivatives with >95% HPLC purity .

Q. How to resolve contradictions in reported bioactivity data?

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell viability protocols (MTT vs. resazurin assays). Cross-validate using standardized OECD guidelines .
  • Structural analogs : Compare activities of derivatives (e.g., replacing 4-methoxybenzyl with 4-fluorobenzyl) to identify pharmacophore contributions .
  • Solubility factors : Poor aqueous solubility (logP ~3.5) may reduce apparent activity; use DMSO vehicles ≤0.1% to avoid cytotoxicity artifacts .

Q. What computational methods predict target interactions?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or COX-2. Key residues (e.g., EGFR Leu788) show hydrogen bonding with the acetamide carbonyl .
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies critical hydrophobic interactions with thiadiazole .
  • QSAR models : 2D descriptors (e.g., topological polar surface area) correlate with antimicrobial activity (R² >0.8) .

Q. How to design structure-activity relationship (SAR) studies for thiadiazole derivatives?

  • Core modifications : Replace thiadiazole with oxadiazole to evaluate ring electronegativity effects on bioactivity .
  • Substituent screening : Test para/meta substituents on the benzyl group (e.g., –OCH₃ vs. –NO₂) to optimize steric and electronic effects .
  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ >60 min in human microsomes indicates suitability for in vivo studies) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Thiadiazole cyclizationPOCl₃, 90°C, 3 h65–7090
Sulfanyl addition4-Methoxybenzyl mercaptan, Et₃N, 0°C75–8092
Acetamide couplingChloroacetyl chloride, dioxane, 25°C60–6595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.